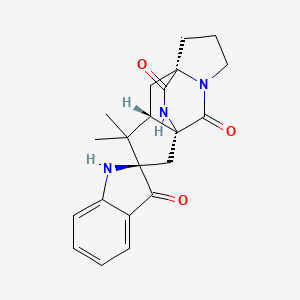

Brevianamide A

Description

Historical Context of Discovery and Isolation

The discovery of Brevianamide (B1173143) A marked the beginning of extensive research into a new class of fungal alkaloids. Its isolation from common fungi spurred investigations into its chemical nature and its relationship with other co-occurring compounds.

Initial Isolation from Fungal Sources

Brevianamide A was first isolated in 1969 by A. J. Birch and J. J. Wright from the fungus Penicillium brevicompactum. This discovery was a result of investigations into the metabolites produced by this fungal species. Subsequent studies have also identified this compound as a principal metabolite in certain isolates of Penicillium viridicatum. The initial isolation process involved extraction from fungal cultures and purification to yield a yellow crystalline substance that fluoresces with an intense yellow color under long-wave ultraviolet light.

Identification as a Prototypical Bicyclo[2.2.2]diazaoctane Alkaloid

Following its isolation, structural elucidation revealed that this compound possesses a complex and unique chemical architecture. It was identified as the first and prototypical member of the bicyclo[2.2.2]diazaoctane family of alkaloids. This structural class is characterized by a distinctive bridged ring system, which has presented a significant challenge for chemical synthesis. The bicyclo[2.2.2]diazaoctane core is a key feature that defines this compound and related alkaloids.

Co-occurrence with Diastereomeric Congeners (e.g., Brevianamide B)

During the isolation of this compound from Penicillium brevicompactum, researchers also identified a minor co-isolated diastereomer named Brevianamide B. this compound is the major diastereomer, with the ratio of A to B being approximately 90:10 or greater. Brevianamide B is stereoisomeric with this compound at the spiro-indoxyl quaternary center. The co-occurrence of these diastereomers has been a subject of interest in biosynthetic studies, which aim to understand the enzymatic and chemical processes that lead to their formation in the fungus.

Structural Features and Classification within Natural Products

The intricate structure of this compound places it within specific classes of natural products, defined by its core chemical motifs.

Unifying Structural Elements of this compound

The structure of this compound is characterized by several key features. It is a polycyclic alkaloid built from the amino acids tryptophan and proline, along with an isoprene (B109036) unit. A defining characteristic is the bicyclo[2.2.2]diazaoctane ring system. The molecule also features a spiro-indoxyl moiety, where a spirocyclic linkage connects a cyclopentindolizine part to an indole (B1671886) ring, and a trione (B1666649) functionality. It also contains two adjacent quaternary centers, which add to its structural complexity.

Significance of the Bicyclo[2.2.2]diazaoctane Core

The bicyclo[2.2.2]diazaoctane ring system is the defining and most remarkable structural feature of the brevianamide alkaloids and a large, diverse class of related fungal natural products. This topologically complex, bridged-ring system is of significant interest to synthetic chemists and is central to the biological activity and biosynthetic origins of these compounds.

The formation of this core is a key step in the biosynthesis of the brevianamides. It has been proposed that the bicyclo[2.2.2]diazaoctane core is formed via an intramolecular hetero-Diels-Alder reaction. This proposed mechanism has been a focal point of research, with studies exploring both enzymatic and non-enzymatic pathways for this transformation. The stereochemistry of this core, specifically the anti-configuration of the methine C-H and the proximal piperazine (B1678402) nitrogen, is a key structural feature.

The complexity of the bicyclo[2.2.2]diazaoctane core has made the brevianamides, particularly this compound, challenging targets for total synthesis. For many years, synthetic efforts could only produce the minor diastereomer, Brevianamide B, due to the stereochemical hurdles presented by the core structure. The first successful total synthesis of this compound was a significant achievement, accomplished through a biomimetic strategy that mimicked a modified biosynthetic hypothesis. This breakthrough has opened up opportunities to further study the biological properties of this compound and its analogues. The development of unified synthetic strategies for various brevianamide alkaloids continues to be an active area of research, driven by the unique chemical puzzle presented by the bicyclo[2.2.2]diazaoctane core.

Research Findings on Brevianamide Alkaloids

| Compound | Source Organism | Key Research Finding(s) |

| This compound | Penicillium brevicompactum | Potent antifeedant against Spodoptera frugiperda and Heliothis virescens larvae. Induces cytotoxicity in mammalian lung cells and elevates inflammatory markers. |

| Brevianamide B | Penicillium brevicompactum | A diastereomer of this compound. No significant biological activity has been reported. |

| Brevianamide D | (Photolysis product of this compound) | More effective than this compound at reducing pupal weight in Spodoptera frugiperda. |

| Brevianamide F | Marine-derived fungus | Exhibits antithrombotic effects by modulating the MAPK signaling pathway and coagulation cascade. |

| Brevianamide S | Aspergillus versicolor | Shows selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis. |

| Brevianamide V | Aspergillus versicolor | Demonstrated significant cytotoxic activity against the HGC-27 human gastric cancer cell line. |

| Brevianamides X and Y | Deep-sea-derived Penicillium sp. | Structurally related to Brevianamides A and B but contain spiro-oxindole rings. No biological activity has been reported for them yet. |

Structure

3D Structure

Properties

CAS No. |

23402-09-7 |

|---|---|

Molecular Formula |

C21H23N3O3 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(1'R,2R,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione |

InChI |

InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1 |

InChI Key |

MWOFPQAPILIIPR-UHFFFAOYSA-N |

SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

Canonical SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

melting_point |

324-328°C |

Other CAS No. |

38136-92-4 |

physical_description |

Solid |

Synonyms |

brevianamide A |

Origin of Product |

United States |

Biosynthesis of Brevianamide a

Identification and Characterization of the Biosynthetic Gene Cluster

The production of Brevianamide (B1173143) A is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), within the producing organism. The discovery and characterization of this cluster have been pivotal in unraveling the secrets of Brevianamide A's formation.

Localization of the bvn Gene Cluster

The biosynthetic gene cluster responsible for this compound synthesis, designated as the bvn cluster, has been identified and localized within the genome of the fungus Penicillium brevicompactum. Specifically, research on the strain P. brevicompactum NRRL 864 led to the discovery of this crucial genetic locus. Genome mining efforts, using a known nonribosomal peptide synthetase (NRPS) gene as a probe, successfully pinpointed the bvn cluster. This cluster spans approximately 16 kilobases (kb) of the fungal DNA and contains the complete set of instructions for assembling the this compound molecule. The GenBank accession number for the bvn gene cluster is MN401751.

The bvn cluster is comprised of five key genes: bvnA, bvnB, bvnC, bvnD, and bvnE. Each of these genes encodes a specific enzyme that carries out a distinct step in the biosynthetic pathway.

| Gene | Encoded Enzyme | Putative Function |

| bvnA | Nonribosomal Peptide Synthetase (NRPS) | Synthesizes the cyclodipeptide core |

| bvnB | Flavin Monooxygenase (FMO) | Catalyzes epoxidation |

| bvnC | Prenyltransferase (PT) | Adds an isoprene (B109036) unit |

| bvnD | P450 Monooxygenase | Involved in oxidation |

| bvnE | Isomerase/Semipinacolase | Catalyzes a key rearrangement |

Role of Penicillium brevicompactum as a Natural Producer

Penicillium brevicompactum is the primary and well-established natural source of this compound. This filamentous fungus, found in various environments, produces a range of secondary metabolites, with this compound being one of the most prominent. The isolation of this compound from cultures of P. brevicompactum has been documented since the late 1960s. The consistent production of this compound by the fungus underscores its ecological or biological significance, which is an area of ongoing research. The improved culture conditions of P. brevicompactum have facilitated higher yields and more detailed biosynthetic studies.

Biosynthetic Precursors and Building Blocks

The complex structure of this compound is assembled from simpler, readily available molecular precursors. The biosynthesis involves the strategic incorporation of specific amino acids and an isoprenoid unit.

Tryptophan, Proline, and Isoprene Unit Incorporation

The fundamental building blocks for the this compound scaffold are the amino acids L-tryptophan and L-proline, along with a five-carbon isoprene unit. wikipedia.org Feeding experiments using isotopically labeled precursors have confirmed their direct incorporation into the final molecule. The initial step involves the condensation of L-tryptophan and L-proline to form a cyclodipeptide, a diketopiperazine known as Brevianamide F (cyclo-L-tryptophyl-L-proline). This key intermediate is then further modified. A prenyltransferase enzyme utilizes dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway, to attach the isoprene unit to the indole (B1671886) ring of the tryptophan residue.

Elucidation of Key Biosynthetic Enzymes and Their Functions

The step-by-step construction of this compound is catalyzed by a series of specialized enzymes encoded by the bvn gene cluster. The characterization of these enzymes has provided a detailed understanding of the biosynthetic cascade.

Nonribosomal Peptide Synthetase (NRPS) Activities (e.g., BvnA)

At the heart of the this compound biosynthetic pathway lies the nonribosomal peptide synthetase (NRPS) encoded by the bvnA gene. BvnA is a large, multidomain enzyme responsible for the initial and crucial step of linking the two amino acid precursors. Unlike ribosomal protein synthesis, NRPSs function as assembly lines, activating and tethering their substrate amino acids and catalyzing peptide bond formation.

Stereoselective Isomerase/Semipinacolase (e.g., BvnE)

A pivotal player in the biosynthesis of this compound is the enzyme BvnE, identified as an essential isomerase/semipinacolase. This enzyme is crucial for the diastereoselective formation of the distinctive 3-spiro-ψ-indoxyl moiety of this compound. Structural and mutational analyses, combined with quantum chemical calculations, have provided significant insights into its mechanism. BvnE controls a semi-pinacol rearrangement, a critical step that directs the stereochemical outcome of the entire pathway. The enzyme belongs to the NTF2-like superfamily, and its high-resolution crystal structure has been solved, revealing a cofactor-independent mechanism. The discovery of BvnE's function was a significant breakthrough, explaining how the selective production of this compound over its diastereomer, Brevianamide B, is achieved in nature. Deletion of the bvnE gene in the producing fungus, Penicillium brevicompactum, resulted in the accumulation of several other compounds, including previously unknown 3-hydroxyindolenine derivatives and other spiro-oxindoles, highlighting BvnE's critical role in steering the reaction towards this compound.

Functional Analysis of Related Genes (e.g., BvnB, BvnC, BvnD)

The biosynthetic gene cluster for this compound contains several other essential genes, namely bvnB, bvnC, and bvnD. Functional analysis through gene knockouts and heterologous expression has clarified their roles:

BvnB : This enzyme is a flavin monooxygenase (FMO). It is responsible for the epoxidation of the indole ring of the precursor, Deoxybrevianamide E, which is a prerequisite for the subsequent semi-pinacol rearrangement. In vitro assays have shown that BvnB efficiently converts Deoxybrevianamide E into Brevianamide E, a shunt product formed in the absence of subsequent enzymatic steps.

BvnC : This enzyme is a prenyltransferase that catalyzes the reverse prenylation of Brevianamide F at the C-2 position of the indole ring to produce Deoxybrevianamide E. Knocking out the bvnC gene resulted in the accumulation of Brevianamide F, confirming its function.

BvnD : BvnD is a cytochrome P450 monooxygenase. While direct functional analysis has been challenging due to difficulties in producing the active enzyme, its role is inferred from knockout studies. The deletion of bvnD led to the accumulation of Deoxybrevianamide E and Brevianamide E, indicating that BvnD is essential for the formation of the bicyclo[2.2.2]diazaoctane structure, likely by creating the necessary azadiene for the subsequent intramolecular Diels-Alder reaction.

The established enzymatic sequence in the pathway is BvnA (an NRPS) → BvnC → BvnB → BvnD → BvnE.

Role of Prenyltransferases (e.g., NotF in engineered pathways)

While BvnC is the native prenyltransferase in the this compound pathway, studies on engineered biosynthetic pathways have highlighted the utility of other prenyltransferases, such as NotF from the notoamide pathway. NotF also catalyzes the reverse prenylation of a diketopiperazine (DKP) indole ring. Its versatility and ability to accept a range of indole-containing DKPs have made it a valuable tool in synthetic biology approaches to produce this compound and its analogs in heterologous hosts like Escherichia coli. Structural analysis of NotF has revealed a large, solvent-exposed substrate-binding site, which explains its substrate promiscuity. This has enabled the development of biocatalytic cascades, coupling NotF with other enzymes like BvnB, for the chemoenzymatic synthesis of related compounds.

Proposed Biosynthetic Pathways and Mechanistic Insights

Semi-pinacol Rearrangement Steps

The semi-pinacol rearrangement is a cornerstone of this compound biosynthesis. This rearrangement is catalyzed by BvnE and is responsible for the formation of the 3-spiro-ψ-indoxyl skeleton from a 3-hydroxyindolenine intermediate. This BvnE-controlled step is crucial for directing the biosynthesis towards this compound, preventing the formation of other potential spiro-oxindole products. The rearrangement involves a -alkyl shift, a reaction that is stereospecifically controlled by the enzyme. The failure of earlier synthetic attempts to produce this compound was often due to an inability to control the stereochemistry of this rearrangement, which frequently led to the formation of the diastereomer, Brevianamide B.

Intramolecular [4+2] Hetero-Diels-Alder Cycloaddition

The formation of the characteristic bicyclo[2.2.2]diazaoctane core of this compound has long been proposed to occur via an intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition. Research indicates that this crucial cyclization step occurs spontaneously after the BvnE-catalyzed semi-pinacol rearrangement. The enzyme BvnE, by controlling the formation of the specific azadiene precursor, indirectly dictates the stereochemical outcome of this spontaneous cycloaddition. This leads to the observed high diastereoselectivity for this compound.

Investigation of Diels-Alderase-Free Biosynthesis Hypotheses

While Diels-Alderase enzymes have been identified in the biosynthesis of other bicyclo[2.2.2]diazaoctane alkaloids, the this compound biosynthetic gene cluster notably lacks a homolog for such an enzyme. This has led to the hypothesis of a Diels-Alderase-free biosynthesis. The successful total synthesis of this compound, which mimics the proposed biosynthetic cascade, supports this hypothesis. In these synthetic routes, the IMDA reaction proceeds with high diastereoselectivity without the need for an enzyme, closely matching the natural product ratio. This suggests that the stereochemical outcome is substrate-controlled, dictated by the conformation of the azadiene intermediate generated after the BvnE-catalyzed rearrangement. The evidence strongly points towards BvnE being the key enzyme that sets the stereochemistry, which is then faithfully translated through a spontaneous, non-enzymatic Diels-Alder reaction.

Role of Biosynthetic Intermediates (e.g., Brevianamide F, Dehydrodeoxybrevianamide E, Dehydrobrevianamide E)

The biosynthesis of this compound is a multi-step process involving several key intermediate compounds. The pathway begins with Brevianamide F, the foundational cyclo-dipeptide scaffold. This is followed by a series of enzymatic modifications, including prenylation and oxidations, that lead to the formation of the complex final structure. Shunt products, such as Brevianamide E, can also be formed, representing diversions from the main pathway.

Brevianamide F (BF) : This compound is the initial substrate for the pathway's tailoring enzymes. It is a cyclic dipeptide of L-tryptophan and L-proline. The non-ribosomal peptide synthetase (NRPS) encoded by the gene bvnA is responsible for its formation. Heterologous expression of bvnA in Aspergillus oryzae confirmed its function as a Brevianamide F synthase.

Deoxybrevianamide E (DE) : Following the formation of Brevianamide F, the prenyltransferase BvnC catalyzes the reverse prenylation at the C-2 position of the indole ring, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This step produces Deoxybrevianamide E. The function of BvnC was confirmed through gene knockout studies in Penicillium brevicompactum and heterologous expression in A. oryzae.

Dehydrodeoxybrevianamide E : A modified biosynthetic proposal suggests that (+)-dehydrodeoxybrevianamide E, a known natural product, is a crucial intermediate. This hypothesis posits that an early oxidation of the diketopiperazine ring occurs, providing an intermediate that is already at the correct oxidation level for the subsequent intramolecular hetero-Diels-Alder reaction. This route avoids the formation of a highly unstable indoxyl intermediate proposed in earlier theories. Chemical synthesis has demonstrated that this intermediate can be effectively converted to this compound.

Dehydrobrevianamide E : This compound is the oxidized form of dehydrodeoxybrevianamide E. Its significance lies in its role as the immediate precursor in a proposed biomimetic cascade reaction. Chemical studies have shown that treating (-)-dehydrobrevianamide E with a base, such as lithium hydroxide, triggers a sequence of ring opening, semi-pinacol rearrangement, tautomerization, and Diels-Alder cyclization to yield this compound and its diastereomer Brevianamide B.

Brevianamide E (BE) : This compound is a prominent shunt metabolite, rather than a direct precursor to this compound. It is formed from Deoxybrevianamide E through the action of the flavin-dependent monooxygenase (FMO) BvnB. This transformation occurs when the downstream biosynthetic machinery is absent or disrupted, representing a biosynthetic dead-end.

| Intermediate | Precursor(s) | Key Enzyme(s) | Role in Pathway |

| Brevianamide F | L-tryptophan, L-proline | BvnA (NRPS) | Initial cyclodipeptide scaffold. |

| Deoxybrevianamide E | Brevianamide F, DMAPP | BvnC (Prenyltransferase) | Product of reverse prenylation of the indole ring. |

| Dehydrodeoxybrevianamide E | Brevianamide F (via multiple steps) | BvnA, CDO (in engineered pathway) | Proposed key intermediate with pre-oxidized diketopiperazine ring. |

| Dehydrobrevianamide E | Dehydrodeoxybrevianamide E | Oxidizing agent (e.g., m-CPBA in chemical synthesis) | Immediate precursor in the final biomimetic cascade to this compound. |

| Brevianamide E | Deoxybrevianamide E | BvnB (FMO) | Rearranged shunt product representing a biosynthetic dead-end. |

Diastereocontrol and Stereochemical Regulation in Biosynthesis

The intricate three-dimensional structure of this compound, particularly its bicyclo[2.2.2]diazaoctane core and 3-spiro-ψ-indoxyl moiety, necessitates precise stereochemical control during biosynthesis. This control is crucial for producing the correct diastereomer.

A key enzyme, BvnE , has been identified as the central catalyst for directing the stereochemical outcome. BvnE is a cofactor-independent isomerase that functions as a semi-pinacolase. Its role begins after the FMO BvnB oxidizes Deoxybrevianamide E to form an unstable 3-hydroxyindolenine intermediate. BvnE then catalyzes a semi-pinacol rearrangement of this intermediate to create the 3-spiro-ψ-indoxyl skeleton. This enzymatic step is critical as it establishes the diastereoselectivity for the subsequent and spontaneous intramolecular hetero-Diels-Alder (IMDA) cycloaddition that forms the final bicyclic core of this compound.

In the absence of BvnE, as demonstrated in gene knockout experiments, the biosynthesis is directed away from this compound, leading to the formation of other diastereomers and shunt products. This highlights BvnE's essential function in controlling the product profile.

Interestingly, while BvnE controls the crucial semi-pinacol rearrangement, the high diastereomeric ratio of this compound to Brevianamide B (approximately 10:1) observed in the native fungus can also be replicated through chemical synthesis without enzymatic intervention. Treating the precursor dehydrobrevianamide E with a simple base yields a nearly identical diastereomeric ratio. This suggests that while BvnE sets up the key spirocyclic intermediate, the final IMDA reaction proceeds under substrate control, with the inherent conformational preferences of the azadiene intermediate dictating the final stereochemical outcome, potentially negating the need for a specific Diels-Alderase enzyme for this step.

Engineered Biosynthesis Approaches

The low yield of this compound from its native producer, Penicillium brevicompactum, has prompted the development of engineered biosynthesis strategies. These approaches aim to reconstruct the biosynthetic pathway in more genetically tractable and higher-yielding microbial hosts.

Heterologous expression has been a vital tool for both elucidating the this compound pathway and for production purposes.

Aspergillus oryzae : This filamentous fungus has served as an effective host for functional characterization of the bvn genes. By expressing different combinations of genes from the bvn cluster and feeding precursors like Brevianamide F, researchers have successfully validated the functions of key enzymes. For instance, expressing bvnC in an A. oryzae host led to the conversion of fed Brevianamide F into Deoxybrevianamide E, confirming BvnC's role as a deoxybrevianamide E synthase. These experiments were instrumental in piecing together the biosynthetic sequence.

Escherichia coli : Engineering a complete pathway in E. coli presented significant challenges, primarily because fungal enzymes such as the large, multi-domain NRPS (BvnA) and membrane-associated P450s (like BvnD) often fail to express functionally in bacterial hosts. To circumvent this, a hybrid biosynthetic pathway was designed using enzymes from multiple organisms. Instead of the fungal NRPS, a bacterial cyclodipeptide synthase (CDPS), NascA, was used to produce Brevianamide F. To replace the function of the fungal P450, a bacterial cyclodipeptide oxidase (CDO) pair, DmtD2/E2, was employed to perform the necessary desaturation. This engineered pathway successfully produced the key intermediate (-)-dehydrobrevianamide E, which could then be chemically converted to (+)-Brevianamide A.

| Enzyme Used in E. coli | Native Function | Organism of Origin | Role in Engineered Pathway |

| NascA | Cyclodipeptide Synthase | Streptomyces sp. CMB-MQ030 | Replaces fungal NRPS (BvnA) to produce Brevianamide F. |

| DmtD2/DmtE2 | Cyclodipeptide Oxidase | Streptomyces sp. F5123 | Functional surrogate for fungal P450 (BvnD) to create desaturated intermediate. |

| NotF | Prenyltransferase | Aspergillus sp. MF297–2 | Catalyzes reverse prenylation; chosen for its substrate flexibility. |

| BvnB | Flavin-dependent Monooxygenase | Penicillium brevicompactum | Catalyzes oxidative cyclization. |

| PhoN, IPK | Kinases | Shigella flexneri, Thermoplasma acidophilum | Generate DMAPP precursor from supplemented prenol. |

To improve the efficiency of the engineered pathway in E. coli, several optimization strategies were implemented. A significant bottleneck was identified with the flavin-dependent monooxygenase, BvnB, which showed a preference for its native substrate over the non-native one used in the engineered system.

The performance of BvnB is dependent on the cofactor NADPH. To increase the intracellular availability of NADPH, metabolic flux was redirected within the E. coli host. This was achieved using CRISPR-Cas9 to knock out the pfkA gene, which encodes a key phosphofructokinase in glycolysis. Deleting pfkA redirects metabolic intermediates from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP), the primary route for NADPH regeneration in the cell. This enhancement of the NADPH pool led to a significant improvement in the productivity of the pathway. The titer of the final product from the engineered strain, (-)-dehydrobrevianamide E, increased nearly four-fold, from 5.3 mg/L to 20.6 mg/L, demonstrating the effectiveness of combining pathway engineering with host metabolic engineering.

| Strain | Genetic Modification | Titer of (-)-dehydrobrevianamide E | Reference |

| Engineered E. coli | Base pathway | 5.3 mg/L | |

| Optimized E. coli | pfkA knockout | 20.6 mg/L |

Total Synthesis of Brevianamide a

Challenges and Intractability in Chemical Synthesis

For many years, the chemical synthesis of Brevianamide (B1173143) A was considered intractable due to several critical issues that plagued previous attempts.

Brevianamide A possesses a complex bridged-spiro-fused bicyclo[2.2.2]diazaoctane core . This intricate three-dimensional architecture presents significant stereochemical demands, requiring precise control over multiple chiral centers during synthesis . The formation of this core structure often involves cycloaddition reactions, such as the intramolecular hetero-Diels–Alder reaction, where achieving the correct diastereoselectivity has been a major hurdle . The inherent preference for certain diastereomers over others, dictated by subtle electronic and steric factors in transition states, has historically led synthetic routes astray .

Many proposed synthetic pathways for this compound encountered significant problems with reactivity and selectivity in crucial stages . A common "end-game" strategy involved late-stage indole (B1671886) oxidation followed by a semi-pinacol rearrangement . However, these oxidations consistently showed exclusive selectivity for the sterically more accessible convex face of the indole intermediate. Subsequent rearrangement then unfailingly yielded Brevianamide B, the undesired diastereomer, rather than this compound . This inherent selectivity issue meant that routes designed to converge on this compound were redirected towards Brevianamide B, rendering them ineffective for the target molecule .

The most significant historical difficulty in synthesizing this compound was the inability to selectively produce it over its diastereomer, Brevianamide B . Natural sources typically yield this compound as the major product, often in a ratio of 90:10 or higher compared to Brevianamide B . However, most synthetic attempts, particularly those employing the late-stage indole oxidation and rearrangement strategy, resulted in the preferential formation of Brevianamide B . This lack of stereocontrol in critical steps meant that decades of research failed to provide a viable route to this compound, while multiple syntheses of Brevianamide B were achieved .

Issues of Reactivity and Selectivity in Key Steps

Strategic Approaches to Total Synthesis

The breakthrough in synthesizing this compound came with the development of novel strategies that addressed the limitations of previous approaches, often drawing inspiration from the natural biosynthetic pathways.

Biomimetic approaches, which aim to mimic or be inspired by the natural biosynthetic pathways, have been instrumental in the successful synthesis of this compound . These strategies leverage insights into how nature constructs such complex molecules, often leading to more efficient and selective routes. One key biomimetic strategy involved proposing a modified biosynthetic pathway that featured an early indole oxidation followed by a late-stage, substrate-controlled, anti-diastereoselective Diels–Alder reaction . This approach recognized the importance of intermediates like dehydrodeoxybrevianamide E, which, upon oxidation, could lead to the desired stereochemical outcome . The development of a unified biomimetic synthetic strategy has been credited with enabling the total synthesis of all known bicyclo[2.2.2]diazaoctane brevianamides .

Advanced Research Methodologies and Techniques

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques have been pivotal in dissecting the Brevianamide (B1173143) A biosynthetic machinery within its native producing organism, Penicillium brevicompactum, and in engineering heterologous hosts for enhanced production and pathway analysis.

To ascertain the function of genes within the identified Brevianamide A biosynthetic gene cluster (bvn cluster), researchers have employed targeted gene knockout (KO) strategies in P. brevicompactum. By individually disrupting genes such as bvnA (encoding a non-ribosomal peptide synthetase), bvnB (a flavin-dependent monooxygenase), bvnC (a prenyltransferase), bvnD (a cytochrome P450 monooxygenase), and bvnE (an isomerase/semi-pinacolase), scientists have observed specific accumulations of pathway intermediates or a complete absence of downstream products. For instance, knockout of bvnC resulted in the accumulation of Brevianamide F (BF), indicating its role in converting BF to Deoxybrevianamide E (DE) . Similarly, disruption of bvnB led to the accumulation of DE, while knockout of bvnD prevented the formation of the bicyclo[2.2.2]diazaoctane core, highlighting its crucial role in generating the necessary azadiene for the subsequent cycloaddition . These studies have been critical in establishing the order and function of enzymes within the pathway.

To overcome limitations in native fungal production and to validate gene functions under controlled conditions, researchers have successfully employed heterologous expression systems. The bvn gene cluster or specific combinations of bvn genes have been expressed in hosts like Aspergillus oryzae (Ao) and Escherichia coli (E. coli) biorxiv.org. For example, heterologous expression of bvnC in A. oryzae confirmed its prenyltransferase activity, converting Brevianamide F to Deoxybrevianamide E . More recently, an engineered biosynthetic pathway in E. coli has been constructed using a suite of enzymes, including those from the Brevianamide pathway (e.g., BvnB) and other organisms, to reconstitute key steps and produce intermediates like (-)-dehydrobrevianamide E . This approach has allowed for the systematic study of enzyme interactions and pathway flux, leading to a more comprehensive understanding of the entire biosynthetic cascade, which is proposed to follow the sequence BvnA → BvnC → BvnB → BvnD → BvnE .

While transcriptome sequencing has been utilized in studies investigating the broader biological activities of related compounds like Brevianamide F, its direct application to detailed gene expression analysis of the this compound biosynthetic cluster under specific production-modulating conditions is less prominently detailed in the primary literature. However, the insights gained from gene knockout and heterologous expression studies have provided a strong foundation for understanding the genetic basis of this compound production.

Heterologous Gene Cluster Expression and Pathway Reconstruction

Enzymology and Biocatalysis

Enzymology and biocatalysis have provided the mechanistic details behind the biochemical transformations that lead to this compound. Purification and characterization of key enzymes, coupled with in vitro assays, have been crucial in understanding their catalytic mechanisms and substrate specificities.

Several enzymes involved in this compound biosynthesis have been successfully overexpressed and purified. The isomerase/semi-pinacolase BvnE, a critical enzyme for the formation of the 3-spiro-ψ-indoxyl moiety, has been purified from E. coli . Characterization revealed it to be a cofactor-independent enzyme essential for the selective production of this compound . The prenyltransferase FtmPT1 from Aspergillus fumigatus, which prenylates Brevianamide F, was also purified from E. coli . Biochemical characterization indicated that FtmPT1 is a soluble monomeric protein lacking the typical prenyl diphosphate (B83284) binding site and does not require divalent metal ions for activity . Furthermore, the flavin-dependent monooxygenase BvnB has also been purified and utilized in in vitro assays .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Predicted Function | Source Organism/Host | Key Role in this compound Biosynthesis |

| BvnA | Non-ribosomal Peptide Synthetase (NRPS) | P. brevicompactum | Catalyzes the formation of the cyclodipeptide Brevianamide F (BF) . |

| BvnB | Flavin-dependent Monooxygenase (FMO) | P. brevicompactum | Catalyzes the epoxidation of the indole (B1671886) ring of Deoxybrevianamide E (DE), leading to Brevianamide E (BE) . |

| BvnC | Prenyltransferase (PT) | P. brevicompactum | Catalyzes the prenylation of Brevianamide F (BF) to form Deoxybrevianamide E (DE) . |

| BvnD | Cytochrome P450 Monooxygenase (P450) | P. brevicompactum | Believed to catalyze oxidation, dehydration, and tautomerization to generate an azadiene, crucial for the IMDA reaction . |

| BvnE | Isomerase/Semi-pinacolase | P. brevicompactum | Catalyzes a stereoselective semi-pinacol rearrangement, directing the formation of the 3-spiro-ψ-indoxyl moiety . Cofactor-independent . |

| FtmPT1 | Prenyltransferase (PT) | A. fumigatus | Catalyzes the prenylation of cyclo-L-Trp-L-Pro (Brevianamide F) at the C-2 position of the indole nucleus . |

In vitro enzyme assays have been essential for confirming the catalytic activities of purified enzymes and exploring their substrate specificities. BvnC, when assayed in vitro, demonstrated its ability to convert Brevianamide F to Deoxybrevianamide E in the presence of DMAPP and Mg²⁺ . BvnB has also been used in in vitro assays to convert Deoxybrevianamide E to Brevianamide E . BvnE has been investigated for its role in the semi-pinacol rearrangement, with assays using potential substrates and substrate mimics to elucidate its catalytic mechanism and specificity . These studies confirmed that BvnE is central to controlling product profiles, particularly in the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety . Kinetic parameters for FtmPT1 were determined, showing Km values of 55 µM for Brevianamide F and 74 µM for dimethylallyl diphosphate (DMAPP), with a turnover number of 5.57 s⁻¹ .

Table 2: Kinetic and Biochemical Properties of FtmPT1

| Property | Value | Reference(s) |

| Enzyme Type | Prenyltransferase | |

| Source/Host | Aspergillus fumigatus / E. coli | |

| Molecular Weight | Monomeric | |

| Divalent Metal Ion Req. | No | |

| Prenyl Diphosphate Binding Site | Lacks typical (N/D)DXXD motif | |

| Km (Brevianamide F) | 55 µM | |

| Km (DMAPP) | 74 µM | |

| Turnover Number (kcat) | 5.57 s⁻¹ | |

| Substrate Specificity | High for DMAPP; accepts various cyclic dipeptides |

Compound Names Mentioned

this compound

Brevianamide B

Brevianamide F (BF)

Deoxybrevianamide E (DE)

Brevianamide E (BE)

(+)-Dehydrodeoxybrevianamide E

(-)-Dehydrobrevianamide E

Brevianamide X

Brevianamide Y

Brevianamide M

Cyclo-L-Trp-L-Pro

Crystallographic Studies of Biosynthetic Enzymes

The intricate assembly of this compound within its producing fungi involves a series of enzymatic transformations. Key to understanding these biosynthetic pathways is the characterization of the enzymes involved. For instance, the enzyme BvnE has been identified as a crucial component in the biosynthesis of this compound. Studies have involved solving the crystal structure of BvnE at a resolution of 1.8 Å . This crystallographic data has been instrumental in providing mechanistic insights into BvnE's function as an isomerase/semi-pinacolase, which controls the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety characteristic of this compound . Understanding the three-dimensional structure of such enzymes is vital for deciphering the precise catalytic mechanisms and stereochemical control exerted during natural product biosynthesis.

Synthetic Organic Chemistry Methodologies

The total synthesis of this compound has been a long-standing challenge, with early attempts encountering significant hurdles related to reactivity and stereoselectivity . Recent advancements have led to the development of more efficient and concise synthetic routes.

Catalysis plays a pivotal role in modern organic synthesis, and the construction of this compound has benefited from the application of advanced catalytic methods. Notably, Gold(I)-catalysis has been strategically employed to efficiently assemble the characteristic pseudoindoxyl motif and the adjacent quaternary centers in a single step . This gold(I)-catalyzed cascade process exemplifies the power of catalysis in rapidly generating molecular complexity, contributing to shorter and higher-yielding synthetic routes .

Achieving the correct stereochemistry has been a major challenge in the synthesis of this compound . While the natural product is predominantly this compound, its diastereomer, Brevianamide B, is also found. The biosynthesis involves enzymes like BvnE, which are responsible for diastereoselective transformations, such as the semi-pinacol rearrangement leading to the 3-spiro-ψ-indoxyl moiety . Synthetic efforts have focused on mimicking these natural processes or developing independent stereoselective strategies. For instance, one synthesis achieved the formation of an azadiene intermediate via a stereospecific -alkyl shift, which then underwent a Diels-Alder cycloaddition to yield this compound and B . The inherent diastereoselectivity of certain reactions, such as the IMDA cycloaddition, has also been a subject of investigation .

Catalytic Approaches (e.g., Gold(I)-Catalysis)

Spectroscopic and Spectrometric Characterization Techniques

The confirmation of this compound's structure and the characterization of synthetic intermediates rely heavily on advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of this compound. Both one-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are routinely employed . ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are crucial for establishing the connectivity between atoms, confirming the relative stereochemistry, and assigning specific signals to particular atoms within the complex molecule .

Table 1: Summary of Total Synthesis Approaches for this compound

| Research Group/Reference | Year | Number of Steps | Overall Yield | Key Methodologies/Catalysis |

| Lawrence et al. | 2020 | 7 | 7.2% | Bioinspired cascade, semi-pinacol rearrangement |

| Smith et al. | (Mentioned) | 7 | (Not specified) | Similar end-game domino sequence |

| Godfrey et al. | 2020 | 4 (LLS) | 14% | Gold(I)-catalyzed cascade |

| Bisai et al. | (Mentioned) | (Not specified) | (Not specified) | (Not specified) |

| Williams et al. | (Mentioned) | (Not specified) | (Not specified) | Stereocontrolled IMDA |

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Assignment | Source Citation |

| ¹H | 3.03 | H-10α | |

| ¹H | 3.27 | H-10β | |

| ¹H | 3.90 | H-2 | |

| ¹H | 4.18 | H-22 | |

| ¹H | 6.83 | H-16 | |

| ¹H | 7.20 | H-18 | |

| ¹H | 7.23 | H-19 | |

| ¹H | 7.32 | H-17 | |

| ¹³C | 45.6 | C-10 | |

| ¹³C | 51.2 | C-2 | |

| ¹³C | 58.7 | C-22 | |

| ¹³C | 170.1 | C=O (amide) | |

| ¹³C | 172.5 | C=O (amide) |

Compound Names Mentioned:

this compound

Brevianamide B

Brevianamide D

Brevianamide E

Brevianamide F (BF)

Brevianamide X

Brevianamide Y

Brevianamide Z

Dehydrobrevianamide E

Dehydrodeoxybrevianamide E

Notoamide A

Taichunamide A

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the accurate mass and elemental composition of natural products like this compound. This method provides a precise mass-to-charge ratio (m/z) that allows for the deduction of the molecular formula, a critical step in structural elucidation . For this compound, HRESIMS has been instrumental in confirming its molecular formula, C21H23N3O3, with an exact mass of 365.17394160 Da . This precise mass measurement is essential for distinguishing this compound from other structurally similar compounds and for validating proposed structures derived from other spectroscopic data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), plays a vital role in determining the absolute configuration and stereochemistry of chiral molecules such as this compound . These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by chiral molecules. By comparing experimental ECD and ORD spectra with those predicted through quantum chemical calculations, researchers can assign the absolute stereochemistry of specific chiral centers within this compound and its related analogs. For instance, studies have utilized calculated ECD spectra to confirm the configurations of various brevianamide derivatives, aiding in the unambiguous determination of their three-dimensional structures . The ability to differentiate between enantiomers and diastereomers is crucial, given the stereochemical complexity inherent in the bicyclo[2.2.2]diazaoctane core of this compound .

Computational Chemistry and Modeling

Computational chemistry offers powerful tools to complement experimental data, providing mechanistic insights and predictive capabilities for structure determination and understanding molecular behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for analyzing the electronic structure, reaction pathways, and spectroscopic properties of this compound . Methods such as DLPNO-CCSD(T)//M06–2X-D3/6–31+G(d,p) have been utilized to investigate the transition states and intermediates involved in Brevianamide biosynthesis, offering detailed explanations for the diastereoselective formation of its complex moieties . Furthermore, these calculations are used to predict NMR chemical shifts and ECD spectra, which are then compared with experimental data to confirm proposed structures and stereochemistries . The application of GIAO-NMR calculations, in conjunction with DP4+ probability analysis, has proven particularly effective in resolving structural ambiguities .

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and conformational landscape of molecules like this compound, as well as the enzymes involved in its biosynthesis researchgate.net. By simulating the movement of atoms and molecules over time, MD can reveal preferred conformations, assess the stability of protein-ligand complexes, and elucidate the flexibility of active sites in biocatalysts responsible for Brevianamide formation researchgate.net. While direct MD studies on this compound's conformational preferences might be less prevalent in the literature, MD simulations have been applied to understand the mechanisms of enzymes involved in related indole alkaloid pathways, offering a framework for understanding the dynamic aspects of Brevianamide biosynthesis researchgate.net. MD simulations have also been used to study the interactions of Brevianamide R with target proteins, providing insights into binding modes .

Predictive Modeling for Structure Determination (e.g., DP4+ Probability)

Predictive modeling, notably the DP4+ probability method, has emerged as a crucial tool for the stereochemical assignment of complex natural products. This statistical approach leverages quantum chemical calculations of NMR data (e.g., ¹³C NMR chemical shifts) to calculate the probability of different stereoisomers matching the experimental data scispace.com. By comparing calculated and experimental spectra, DP4+ analysis can reliably distinguish between closely related stereoisomers, assigning a probability to each potential structure. This method has been successfully applied to various brevianamide derivatives, often in combination with ECD and other spectroscopic data, to unequivocally determine their relative and absolute configurations . For example, studies have reported DP4+ analyses yielding a 100% probability for a specific isomer, thereby confirming its structure .

Data Tables

Table 1: Key Spectroscopic and Computational Data for this compound

| Parameter | Value | Method/Reference | Notes |

| Molecular Formula | C21H23N3O3 | ||

| Exact Mass | 365.17394160 Da | HRESIMS | |

| Calculated ECD Spectra | Compared with experimental data | Used for absolute configuration determination | |

| Quantum Chemical Calculations (DFT) | M06–2X-D3/6–31+G(d,p) | Used for reaction mechanisms, transition states, and spectroscopic prediction | |

| DP4+ Probability Analysis | Used for stereochemical assignment | Coupled with NMR calculations for structure confirmation | |

| Molecular Dynamics (MD) Simulations | Applied to related enzymes/compounds | researchgate.net | Insights into conformational flexibility and reaction mechanisms |

Table 2: Common Computational Methods Employed in Brevianamide Research

| Computational Method | Application | Key References |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, transition state identification, NMR/ECD prediction | |

| DLPNO-CCSD(T)//M06–2X-D3/6–31+G(d,p) | High-level energy calculations for reaction mechanisms and stereochemical preferences | |

| GIAO-NMR Calculations | Prediction of NMR chemical shifts for DP4+ analysis | |

| TD-DFT ECD/ORD Calculations | Prediction of electronic circular dichroism and optical rotatory dispersion spectra for stereochemical assignment | |

| Molecular Dynamics (MD) Simulations | Conformational analysis, enzyme-substrate interaction, dynamic behavior | researchgate.net |

| DP4+ Probability Analysis | Statistical assessment of stereoisomer probabilities based on calculated NMR data |

Future Research Directions and Perspectives

Unraveling Remaining Biosynthetic Mysteries

Despite the identification of the main biosynthetic pathway, crucial questions about the precise mechanisms that govern the stereochemical outcome of brevianamide (B1173143) A synthesis remain. The assembly of its diastereomerically distinct and enantiomerically opposite counterparts is a key area of ongoing investigation.

The stereochemical diversity among fungal bicyclo[2.2.2]diazaoctane (BCDO) indole (B1671886) alkaloids, such as brevianamide A and its diastereomer brevianamide B, presents a fascinating biosynthetic puzzle. The core of this mystery lies in how the fungus controls the assembly of pseudo-enantiomeric tricyclic ring systems. Early hypotheses centered on an intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction, but the exact sequence and control of stereochemistry were uncharacterized for a long time.

Recent studies have provided significant insights, revealing a complex interplay of enzymatic control and spontaneous chemical reactions. A pivotal step is a semi-pinacol rearrangement, which is controlled by the enzyme BvnE. This rearrangement is followed by a spontaneous IMDA cycloaddition to form the characteristic 3-spiro-ψ-indoxyl moiety of this compound. Quantum chemical calculations and molecular modeling suggest that the enzyme BvnE plays a crucial role in directing the diastereoselective formation of the spiro-indoxyl skeleton. One proposed mechanism involves the formation of an azadiene intermediate, which can then undergo the IMDA cyclization. The order of events—whether the IMDA reaction precedes or follows the semi-pinacol rearrangement—has been a subject of investigation, with current evidence pointing towards the BvnE-controlled rearrangement occurring before the spontaneous cycloaddition. Further research is needed to fully understand the precise transition states and energy barriers that dictate the stereochemical outcome, particularly how different fungal strains produce distinct diastereomers and enantiomers from common precursors.

The discovery of the this compound biosynthetic gene cluster (bvn) in Penicillium brevicompactum was a major breakthrough. This allowed for the identification of the core enzymes responsible for its assembly. However, the precise function of every enzyme and the potential involvement of yet-unidentified proteins offer fertile ground for future research.

The known biosynthetic pathway begins with the BvnA non-ribosomal peptide synthetase (NRPS), which condenses L-tryptophan and L-proline to form the diketopiperazine scaffold, brevianamide F. This is followed by the action of a prenyltransferase (BvnC) and a flavin-dependent monooxygenase (BvnB). A key enzyme identified is BvnE, an isomerase/semipinacolase that catalyzes the pinacol (B44631) rearrangement without a cofactor and is essential for the selective formation of this compound. The fungal P450 enzyme, BvnD, is thought to catalyze the oxidation of the diketopiperazine ring to generate the unstable azadiene intermediate necessary for the IMDA reaction.

Future research will likely focus on:

In-depth characterization of known enzymes: While the general roles of BvnA, BvnB, BvnC, and BvnD are presumed, detailed in vitro biochemical studies are needed to understand their substrate specificity, kinetics, and precise catalytic mechanisms.

Discovery of novel enzymes: It is possible that other modifying enzymes or chaperone proteins are involved in the pathway, potentially influencing yield, stability of intermediates, or stereochemical purity.

Engineered Pathways: To overcome challenges with expressing complex fungal enzymes like NRPS and P450s in heterologous hosts like E. coli, researchers have begun engineering pathways using surrogate enzymes from different organisms. For example, cyclodipeptide synthases (like NascA) and cyclodipeptide oxidases (like DmtD2/DmtE2) from bacteria have been used to replace the functions of the fungal NRPS and P450 enzymes, respectively. This synthetic biology approach not only facilitates production but can also be used to probe the functions of individual biosynthetic steps and create novel analogues.

| Enzyme/Component | Proposed/Confirmed Function in this compound Biosynthesis | Source Organism (Native/Engineered) |

| BvnA | Non-Ribosomal Peptide Synthetase (NRPS); forms brevianamide F. | Penicillium brevicompactum |

| BvnB | Flavin-dependent monooxygenase (FMO). | Penicillium brevicompactum |

| BvnC | Prenyltransferase. | Penicillium brevicompactum |

| BvnD | Cytochrome P450; presumed to catalyze DKP ring oxidation. | Penicillium brevicompactum |

| BvnE | Isomerase/Semipinacolase; directs diastereoselective formation of the 3-spiro-ψ-indoxyl moiety. | Penicillium brevicompactum |

| NascA | Cyclodipeptide synthase (surrogate for BvnA). | Streptomyces sp. CMB-MQ030 |

| DmtD2/DmtE2 | Cyclodipeptide oxidase (surrogate for BvnD). | Streptomyces sp. F5123 |

| NotF | Prenyltransferase (used in engineered pathway). | Aspergillus sp. MF297–2 |

Detailed Mechanisms of Diastereomeric and Enantiomeric Assembly

Advancements in Total Synthesis

The total synthesis of this compound, a goal that eluded chemists for five decades, has recently been achieved, opening the door for new synthetic explorations. Future work in this area will concentrate on refining existing routes to be more efficient and on expanding the synthetic toolbox to access novel structures.

The first successful total synthesis of (+)-brevianamide A was reported in 2020, modeled on a modified biosynthetic hypothesis. This biomimetic strategy involved a late-stage cascade of reactions to construct the core structure. Shortly after, a second, seven-step synthesis was reported that also relied on an inherently anti-diastereoselective final Diels-Alder reaction.

Despite these landmark achievements, there is still a drive to develop more convergent and step-economical routes. A convergent synthesis, which involves preparing key fragments of the molecule separately before joining them late in the synthesis, is often more efficient for producing analogues. Recent efforts have focused on strategies such as:

Unified Strategies: Researchers have developed unified biomimetic strategies that allow for the synthesis of all known bicyclo[2.2.2]diazaoctane brevianamides from common intermediates, showcasing the power of a divergent approach.

Novel Indoxyl Formation: A general method for creating 2,2-disubstituted indoxyls from 2-substituted indoles via a 2-alkoxyindoxyl intermediate has been applied to a concise, 7-step total synthesis of this compound.

Controlling the absolute stereochemistry of this compound is a significant challenge in its total synthesis. While the first total syntheses have successfully produced the natural (+)-enantiomer, the development of more versatile and robust asymmetric methods is a key area for future research.

Initial attempts to control stereochemistry often resulted in the formation of the diastereomer, brevianamide B. Strategies to achieve the correct stereochemistry for this compound include:

Substrate Control: Leveraging the inherent stereochemistry of a precursor to guide the stereochemical outcome of subsequent reactions. The Lawrence synthesis, for instance, relies on an inherently anti-diastereoselective final Diels-Alder reaction.

Biomimetic Asymmetric Cyclizations: Mimicking the proposed biosynthetic pathway where an achiral azadiene undergoes an enantioselective Diels-Alder cycloaddition. However, early synthetic studies revealed that this specific reaction tended to produce an undesired diastereomer.

Chiral Catalysis: Preliminary investigations into an asymmetric variant using chiral Brønsted and Lewis acid catalysts have shown promise. For example, the use of a BINOL-derived N-triflyl phosphoramide (B1221513) catalyst in the coupling of a model 2-ethoxyindoxyl yielded the product with modest enantioselectivity (24% ee), providing proof-of-concept for a future catalytic enantioselective route.

Attempts at a kinetic resolution of key intermediates using chiral oxidants have so far been unsuccessful. Future work will likely explore new chiral catalysts and reagents to induce high levels of enantioselectivity in key bond-forming steps, which would represent a significant advance in the field.

Total synthesis is not only a tool for confirming the structure of known natural products but also a powerful engine for discovery. By exploring the reactivity of biosynthetic intermediates, chemists can predict and create novel congeners that may exist in nature but have not yet been isolated.

A prime example of this approach is the synthesis of (+)-brevianamide Z . This compound was anticipated and synthesized as part of a unified strategy before its discovery in nature. This success highlights how synthetic studies can guide future natural product isolation efforts.

The development of flexible and convergent synthetic routes will facilitate the creation of a wide range of brevianamide analogues. By modifying the building blocks or altering the reaction cascades, chemists can generate libraries of new compounds. This synthetic access is crucial for:

Exploring structure-activity relationships.

Developing probes to identify the biological targets of brevianamides.

Potentially creating compounds with improved potency or novel biological activities.

Future research will undoubtedly leverage the power of total synthesis to expand the known chemical space of the brevianamide family, blurring the lines between chemical synthesis and natural product discovery.

Deeper Understanding of Molecular Interactions

Identification and Validation of Specific Cellular Targets

While the biological activities of this compound have been observed, the precise molecular targets within the cell remain an active area of investigation. Preliminary studies suggest that brevianamides may not have significant antibacterial or antifungal properties against a range of common microbes, including E. coli, A. fecalis, B. subtilis, S. aureus, P. aeruginosa, A. niger, and A. flavus. However, this compound has demonstrated cytotoxic effects in mammalian lung cells. This cytotoxicity is associated with an inflammatory response, characterized by elevated levels of tumor necrosis factor-alpha (TNF-A), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6).

Future research will need to employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or other macromolecules that this compound directly binds to, leading to these observed cellular responses. Validating these targets will be crucial for a comprehensive understanding of its mechanism of action.

Detailed Elucidation of Signaling Pathway Modulation

Current research indicates that brevianamides can modulate various signaling pathways, although the exact mechanisms are still being unraveled. For instance, a related compound, Brevianamide F, has been shown to exert antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade. Molecular docking studies have predicted the interaction of Brevianamide F with key proteins in these pathways, including AKT2, MAPK14, MAPK8, MAP2K7, RAF1, and MAPK1. Another related compound, Brevianamide K, has demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway, with molecular docking suggesting an interaction with the p65 protein.

Further research should focus on a detailed dissection of how this compound affects these and other signaling pathways. This will involve a combination of in vitro and in vivo studies to map the specific upstream and downstream effectors of this compound's activity. Techniques such as transcriptome sequencing, RT-qPCR, and western blotting will be instrumental in identifying the genes and proteins whose expression or activity is altered in the presence of this compound. Understanding these intricate signaling networks will provide a clearer picture of the compound's cellular functions.

Bioengineering for Sustainable Production and Diversification

Metabolic Engineering of Fungal Strains for Enhanced Yield

The natural production of this compound in its native fungal hosts, such as Penicillium brevicompactum, is often low, posing a challenge for its large-scale production and further investigation. Metabolic engineering of these fungal strains, or heterologous expression in more tractable organisms like Escherichia coli or yeast, presents a promising solution to enhance the yield of this compound.

Researchers have successfully engineered a biosynthetic pathway for (+)-Brevianamides A and B in E. coli by assembling six enzymes from different organisms. This engineered strain was able to produce (-)-dehydrobrevianamide E, a precursor to this compound. Furthermore, by enhancing the intracellular pools of NADPH, a crucial cofactor for one of the pathway's enzymes (BvnB), the production of this precursor was increased eight-fold. This demonstrates the potential of metabolic engineering strategies, such as cofactor regeneration and gene knockout, to significantly improve the production titers of this compound and its intermediates.

| Engineered Biosynthesis of this compound Precursor in E. coli | |

| Host Organism | Escherichia coli |

| Key Enzymes | NascA (cyclodipeptide synthase), DmtD2/DmtE2 (cyclodipeptide oxidase), NotF (prenyltransferase), BvnB (flavin-dependent monooxygenase), PhoN and IPK (kinases) |

| Precursor Produced | (-)-dehydrobrevianamide E |

| Initial Titer | 5.3 mg/L |

| Optimized Titer (with enhanced NADPH) | 20.6 mg/L |

| Final Products (after ex vivo reaction) | (+)-Brevianamide A and B |

Pathway Engineering for Novel Brevianamide Analogues

The elucidation of the this compound biosynthetic pathway opens up opportunities for pathway engineering to create novel analogues with potentially improved or different biological activities. The modular nature of the biosynthetic pathway, which involves enzymes like non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and oxidoreductases, allows for the targeted modification of the final product's structure.

By substituting or modifying the enzymes in the pathway, it is possible to generate a diverse range of brevianamide derivatives. For example, using a prenyltransferase from a different biosynthetic pathway (NotF from the notoamide pathway) in the engineered E. coli system has already been demonstrated. This flexibility allows for the incorporation of different building blocks or the introduction of alternative chemical modifications. Future work could involve the directed evolution of key enzymes to alter their substrate specificity or catalytic activity, leading to the production of previously unknown brevianamide analogues. This approach not only provides a platform for generating chemical diversity but also deepens our understanding of the structure-activity relationships of this important class of natural products.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the biosynthetic pathway of Brevianamide A in fungal species?

- Methodology : Isotopic labeling (e.g., -acetate or -ammonium chloride) combined with gene knockout studies in fungal strains like Aspergillus versicolor can trace precursor incorporation and identify key enzymes (e.g., prenyltransferases like BrePT). LC-MS and NMR track labeled intermediates, while genomic analysis identifies biosynthetic gene clusters .

- Example : A 2023 study on Brevianamide F used -labeling to confirm diketopiperazine cyclization and reverse prenylation steps, a framework applicable to this compound .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Methodology :

- 1D/2D NMR : Assigns proton () and carbon () signals to confirm cyclic diketopiperazine core and substituents.

- HR-MS : Validates molecular formula (e.g., [M+H] ion at m/z 405.1912 for Brevianamide F analogs).

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

- Data Table :

| Technique | Key Peaks/Features | Application |

|---|---|---|

| -NMR | δ 7.2–7.4 (aromatic protons) | Cyclic indole moiety |

| -APT | δ 170–175 ppm (carbonyl carbons) | Diketopiperazine ring |

| HR-ESI-MS | m/z 405.1912 [M+H] | Molecular formula confirmation |

Q. How do researchers assess the antibacterial efficacy of this compound against resistant bacterial strains?

- Methodology : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA). Include controls like streptomycin and validate via time-kill curves. Culture conditions (e.g., SG medium at 36°C) significantly influence bioactivity .

- Example : Brevianamide F showed MIC = 0.04 mg/mL against MRSA under optimized conditions, with activity linked to 1-acetyl-β-carboline derivatives .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodology :

- Standardize culture conditions : Test media (SG vs. R5A) and temperatures (28°C vs. 36°C) to identify metabolite variability .

- Multi-omics integration : Combine transcriptomics (fungal stress responses) and metabolomics (LC-MS/MS) to correlate gene expression with compound yield.

- Dose-response validation : Use checkerboard assays to rule out synergism with co-metabolites (e.g., indole-3-carbaldehyde) .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to MRSA penicillin-binding proteins (PBPs) using AutoDock Vina.

- MD simulations : Assess stability of this compound-PBP2a complexes over 100 ns trajectories (GROMACS).

- QSAR modeling : Link structural features (e.g., prenyl chain length) to antibacterial potency .

Q. What experimental designs are optimal for scaling up this compound synthesis without compromising yield?

- Methodology :

- Fermentation optimization : Use response surface methodology (RSM) to adjust pH, aeration, and carbon/nitrogen ratios in Aspergillus cultures.

- HPLC-guided fractionation : Employ C18 columns with isocratic elution (MeCN:HO + 0.1% TFA) to purify gram-scale batches.

- Stability assays : Monitor degradation under UV light and varying pH to refine storage protocols .

Key Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.